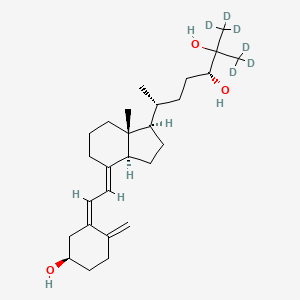
3-epi-24R 25-Dihydroxy Vitamin D3-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-epi-24R 25-Dihydroxy Vitamin D3-d6: is a synthetic analog of vitamin D3, specifically labeled with deuterium. This compound is used primarily in biochemical and proteomics research. It is a derivative of 24R,25-dihydroxyvitamin D3, which is an essential metabolite of vitamin D3 involved in various physiological processes, including bone integrity and calcium homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves multiple steps, starting from the precursor vitamin D3 The process includes selective hydroxylation at the 24th and 25th positions, followed by epimerization at the 3rd position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and purity of the compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is used as a reference standard in analytical studies to understand the behavior of vitamin D3 metabolites.
Biology: In biological research, this compound helps in studying the metabolic pathways of vitamin D3 and its role in calcium homeostasis and bone health.
Medicine: In medical research, it is used to investigate the therapeutic potential of vitamin D3 analogs in treating bone-related disorders and other diseases.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting vitamin D3 pathways .
作用機序
The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves its interaction with the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. Upon binding to the receptor, the compound modulates the transcription of target genes, leading to various physiological effects, including enhanced calcium absorption and bone mineralization .
類似化合物との比較
24R,25-Dihydroxyvitamin D3: The natural metabolite of vitamin D3, essential for bone integrity and calcium homeostasis.
1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, known for its role in calcium absorption and homeostasis.
24S,25-Dihydroxyvitamin D3: A synthetic epimer of 24R,25-dihydroxyvitamin D3, used in research to study the effects of different stereoisomers.
Uniqueness: 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is unique due to its specific deuterium labeling, which makes it valuable in proteomics and metabolic studies. The deuterium atoms provide a distinct mass signature, allowing for precise tracking and analysis in various research applications .
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC名 |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
InChIキー |
FCKJYANJHNLEEP-PFMWDYNGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
正規SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


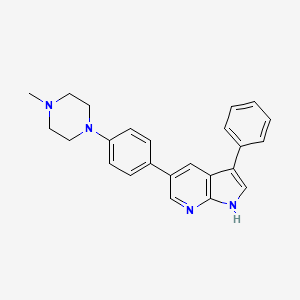
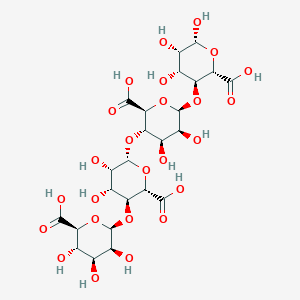

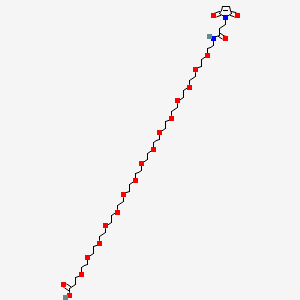

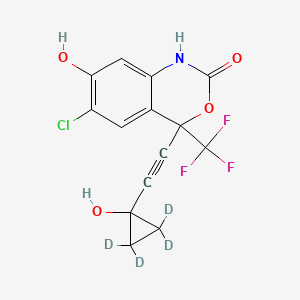
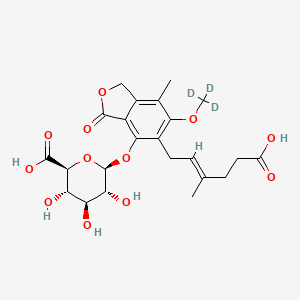
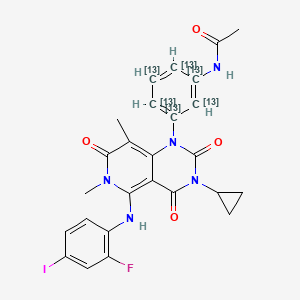
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)

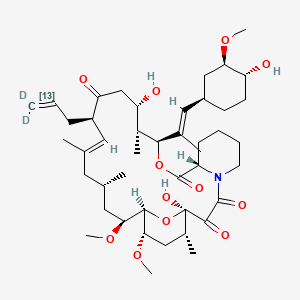

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
